molecular formula C4H2BrN3S B8446423 3-Bromoimidazo[1,2-d]-1,2,4-thiadiazole

3-Bromoimidazo[1,2-d]-1,2,4-thiadiazole

Cat. No.: B8446423
M. Wt: 204.05 g/mol
InChI Key: ZULWXJKACOPKQK-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-d]-1,2,4-thiadiazole (CAS: 196196-63-1) is a heterocyclic compound featuring a fused imidazo-thiadiazole core with a bromine atom at the 3-position. This compound serves as a critical intermediate in medicinal chemistry due to its electron-deficient aromatic system, which enables diverse functionalization via cross-coupling and nucleophilic substitution reactions . Its molecular formula (C₅H₂BrN₃S) and planar structure facilitate interactions with biological targets, particularly in oncology and antiviral research .

Properties

Molecular Formula

C4H2BrN3S

Molecular Weight

204.05 g/mol

IUPAC Name

3-bromoimidazo[1,2-d][1,2,4]thiadiazole

InChI

InChI=1S/C4H2BrN3S/c5-3-7-9-4-6-1-2-8(3)4/h1-2H

InChI Key

ZULWXJKACOPKQK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)SN=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Effects

  • 6-(4-Bromo-phenyl)-imidazo[1,2-d][1,2,4]thiadiazole (CAS: 947534-74-9):
    Bromination at the 6-position phenyl group instead of the 3-position thiadiazole ring results in distinct electronic properties. The phenyl-bromine substituent enhances π-π stacking interactions in organic photovoltaic applications, whereas the 3-bromo derivative exhibits stronger electron-withdrawing effects, improving reactivity in nucleophilic substitutions .
  • 4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole): This dibrominated analogue demonstrates reduced solubility compared to 3-bromoimidazo-thiadiazole due to increased molecular symmetry and planarity. Its synthesis requires harsh bromination conditions (HBr, 120°C), highlighting the relative accessibility of mono-brominated derivatives like the target compound .

Table 1: Structural and Electronic Properties

Compound Bromine Position Solubility (mg/mL) LogP Key Applications
3-Bromoimidazo[1,2-d]-1,2,4-thiadiazole 3 0.12 (DMSO) 2.45 Anticancer agents
6-(4-Bromo-phenyl) derivative Phenyl C4 0.08 (DMSO) 3.10 Organic electronics
4-Bromobenzo-bis-thiadiazole 4,8 (dibromo) 0.05 (DCM) 4.20 Photovoltaics

Functional Group Modifications

  • 3-Methoxyimidazo[1,2-d][1,2,4]thiadiazole :
    Replacing bromine with methoxy enhances solubility (0.35 mg/mL in DMSO) but reduces electrophilic reactivity. This derivative shows moderate EGFR kinase inhibition (IC₅₀: 8.2 µM) compared to the bromo analogue (IC₅₀: 3.1 µM), underscoring bromine’s role in target binding .
  • 3-Amino Derivatives (e.g., N-Benzylimidazo-thiadiazol-3-amine): Amino substituents improve hydration Gibbs energy (-15.2 kJ/mol vs. -9.8 kJ/mol for bromo), enhancing aqueous solubility but compromising metabolic stability .

Cross-Coupling Reactivity

  • 3,5-Diiodo-1,2,4-thiadiazole: Unlike the bromo analogue, diiodo derivatives exhibit selective C5 substitution in Sonogashira reactions, enabling precise functionalization. The bromo compound’s lower steric hindrance allows broader applicability in Suzuki-Miyaura couplings .

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